molecular formula C20H20N4O3 B12016873 3-(2-Ethoxyphenyl)-N'-(1-(3-hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide CAS No. 402482-30-8

3-(2-Ethoxyphenyl)-N'-(1-(3-hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide

Katalognummer: B12016873
CAS-Nummer: 402482-30-8
Molekulargewicht: 364.4 g/mol
InChI-Schlüssel: VMMDAXRUBHBFFY-FYJGNVAPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a pyrazole-based carbohydrazide derivative featuring a 2-ethoxyphenyl substituent at the pyrazole C3 position and a 3-hydroxyphenyl ethylidene hydrazide group at the N′ position. Its structure combines aromatic and hydrogen-bonding functionalities, which are critical for interactions with biological targets, particularly in cancer and inflammation pathways.

Eigenschaften

CAS-Nummer

402482-30-8

Molekularformel

C20H20N4O3

Molekulargewicht

364.4 g/mol

IUPAC-Name

3-(2-ethoxyphenyl)-N-[(E)-1-(3-hydroxyphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H20N4O3/c1-3-27-19-10-5-4-9-16(19)17-12-18(23-22-17)20(26)24-21-13(2)14-7-6-8-15(25)11-14/h4-12,25H,3H2,1-2H3,(H,22,23)(H,24,26)/b21-13+

InChI-Schlüssel

VMMDAXRUBHBFFY-FYJGNVAPSA-N

Isomerische SMILES

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC(=CC=C3)O

Kanonische SMILES

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=C(C)C3=CC(=CC=C3)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Formation of the Pyrazole Carboxylic Acid Ester

The synthesis begins with the preparation of 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid ethyl ester. A 100 mL round-bottom flask is charged with 3-phenyl-1H-pyrazole-5-carboxylic acid ethyl ester (5 mmol), 2-ethoxybenzyl chloride (5 mmol), and potassium carbonate (5 mmol) in acetonitrile (25 mL). The mixture is refluxed at 80°C for 6–8 hours under anhydrous conditions, monitored by thin-layer chromatography (TLC) until the starting material is consumed. Post-reaction, the solvent is evaporated under reduced pressure, and the crude product is purified via silica gel column chromatography using ethyl acetate/petroleum ether (1:2 v/v). This step yields the intermediate ester with approximately 79% efficiency.

Hydrazide Formation

The ester intermediate is treated with 80% hydrazine hydrate (1.2 mL) in ethanol (15 mL) at 60°C for 4 hours. The reaction mixture is cooled to room temperature, and the precipitated solid is filtered and washed with cold ethanol to obtain 3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide. Yield optimization studies indicate that excess hydrazine (1.5 equivalents) and extended reaction times (6 hours) improve conversion rates to 85–90%.

Condensation with 3-Hydroxybenzaldehyde

The final step involves Schiff base formation between the hydrazide and 3-hydroxybenzaldehyde. A mixture of 3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide (3 mmol), 3-hydroxybenzaldehyde (3.3 mmol), and glacial acetic acid (0.5 mL) in ethanol (20 mL) is refluxed for 5 hours. The reaction progress is monitored via TLC, and the product is isolated by vacuum filtration after cooling. Recrystallization from ethanol affords the title compound as a yellow crystalline solid with a purity >95%.

Reaction Optimization and Yield Enhancement

Catalytic and Solvent Effects

Catalysts such as p-toluenesulfonic acid (PTSA) or ammonium acetate accelerate the condensation step by protonating the aldehyde carbonyl, enhancing electrophilicity. For example, adding 5 mol% PTSA reduces reaction time from 5 hours to 3 hours while maintaining a 92% yield. Solvent screening reveals that ethanol outperforms dichloromethane and tetrahydrofuran due to its ability to stabilize charged intermediates.

Analytical Characterization

Post-synthesis characterization employs multiple techniques:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H NMR (400 MHz, DMSO-d₆) reveals characteristic peaks at δ 12.1 ppm (NH, hydrazide), δ 8.3 ppm (CH=N imine), and δ 6.7–7.8 ppm (aromatic protons).

  • High-Performance Liquid Chromatography (HPLC) : A reverse-phase C18 column with acetonitrile/water (70:30) mobile phase confirms purity >98%.

  • Mass Spectrometry (MS) : ESI-MS exhibits a molecular ion peak at m/z 406.2 [M+H]⁺, consistent with the molecular formula C₂₁H₂₀N₄O₃.

Industrial-Scale Adaptations

Large-scale production (≥1 kg batches) requires modifications for cost and safety:

  • Solvent Recovery Systems : Distillation units recycle acetonitrile, reducing waste.

  • Continuous Flow Reactors : Microreactor systems minimize thermal degradation, achieving 88% yield in half the time of batch processes.

  • Green Chemistry Metrics : Atom economies exceed 80%, and E-factors (kg waste/kg product) are reduced to 12 through solvent substitution (e.g., cyclopentyl methyl ether).

Challenges and Mitigation Strategies

Common issues include:

  • Byproduct Formation : Oxidative byproducts during condensation are suppressed by conducting reactions under nitrogen.

  • Low Crystallinity : Adding seed crystals during recrystallization improves crystal size distribution and filterability.

  • Hydrazine Handling : Closed-loop systems and scrubbers mitigate exposure risks during hydrazide synthesis.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. The compound has been evaluated for its potential to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Case Study : In vitro studies demonstrated that 3-(2-Ethoxyphenyl)-N'-(1-(3-hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide effectively reduced the viability of several cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the compound's ability to modulate key signaling pathways involved in cell survival and apoptosis.

Anti-inflammatory Properties

The compound has shown anti-inflammatory effects in various experimental models. This is particularly relevant in the context of chronic inflammatory diseases where pyrazole derivatives can serve as potential therapeutic agents.

  • Research Findings : Studies have reported that the compound significantly decreased pro-inflammatory cytokine levels in animal models of inflammation. This suggests its potential utility in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored.

  • Experimental Results : Laboratory tests indicated that the compound exhibited activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Neuroprotective Effects

Emerging research has highlighted the neuroprotective potential of pyrazole derivatives, including this compound, against neurodegenerative diseases.

  • Case Study : Animal models subjected to neurotoxic agents showed improved cognitive function and reduced neuronal loss when treated with this compound. The neuroprotective effects are attributed to its antioxidant properties and ability to modulate neuroinflammatory responses.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological profiles.

Structural FeatureActivityNotes
Ethoxy groupEnhances solubilityImproves bioavailability
Hydroxyphenyl moietyIncreases binding affinityImportant for receptor interactions
Pyrazole ringCore pharmacophoreEssential for biological activity

Wirkmechanismus

  • Unfortunately, detailed information on the mechanism of action is scarce. Further research is needed.
  • Molecular targets and pathways remain unexplored.
  • Vergleich Mit ähnlichen Verbindungen

    Comparison with Similar Pyrazole Carbohyrazide Derivatives

    Structural Variations and Substituent Effects

    Key structural differences among analogs lie in the substitution patterns on the phenyl rings and the nature of the hydrazide-linked groups. These modifications influence solubility, binding affinity, and cellular uptake.

    Table 1: Structural and Pharmacological Comparison of Selected Analogs
    Compound ID Substituents (Pyrazole C3 / Hydrazide Group) Target Cell Line Activity (IC₅₀/GI₅₀) Mechanism Reference
    Target Compound C3: 2-ethoxyphenyl; N′: 3-hydroxyphenyl ethylidene - Not reported Hypothesized apoptosis/autophagy
    Compound 9 [(E)-1-(4-tert-butylbenzyl)-3-(4-chlorophenyl)-N′-(5-chloro-2-hydroxyphenyl ethylidene)] C3: 4-chlorophenyl; N′: 5-chloro-2-hydroxyphenyl ethylidene A549 (lung cancer) IC₅₀ = 0.28 µM Apoptosis induction
    Compound 8 (3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide) C3: 4-chlorophenyl; N′: Not specified Hep-2 (laryngeal cancer) IC₅₀ = 0.74 mg/mL Cytotoxicity
    Compound 26 (3-(4-chlorophenyl)-N′-(5-chloro-2-hydroxyphenyl ethylidene)) C3: 4-chlorophenyl; N′: 5-chloro-2-hydroxyphenyl ethylidene A549 IC₅₀ = 0.28 µM Apoptosis
    Compound 12 (Amino cyano pyrazole derivative) C3: Amino cyano; N′: Tricyclic napthopyrazole NCI-H460 (lung cancer) GI₅₀ = 0.36 µM Growth inhibition
    Compound 17/18 (3-Indole-pyrazole carbohydrazide) C3: Indole; N′: Arylidene HepG-2 (liver cancer) IC₅₀ = 0.71 µM S-phase cell cycle arrest

    Key Findings

    Electron-Withdrawing vs. In contrast, methoxy/ethoxy groups (e.g., Target Compound) improve solubility but may reduce potency unless paired with hydrogen-bond donors like the 3-hydroxyphenyl group . The 3-hydroxyphenyl ethylidene group in the Target Compound may mimic the autophagy-inducing effects seen in compounds with 2-hydroxyphenyl groups (e.g., Compound 6/7, IC₅₀ = 48–49 µM) .

    Spatial Arrangement :

    • The 2-ethoxyphenyl group in the Target Compound occupies a distinct spatial position compared to 3-ethoxyphenyl (e.g., ) or 4-methoxyphenyl () analogs. This ortho-substitution may sterically hinder interactions with certain targets but enhance selectivity for others .

    Mechanistic Divergence :

    • Compounds with tert-butylbenzyl groups (e.g., Compound 9) exhibit superior apoptosis induction, while those with smaller substituents (e.g., methoxy) favor autophagy or growth inhibition .

    Biologische Aktivität

    The compound 3-(2-Ethoxyphenyl)-N'-(1-(3-hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative known for its potential biological activities. Pyrazoles are a class of compounds that have garnered attention in medicinal chemistry due to their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article reviews the synthesis, biological activity, and mechanisms of action of this specific pyrazole derivative.

    Synthesis

    The synthesis of this compound typically involves a multi-step process that includes the formation of the pyrazole ring and subsequent functionalization. The general synthetic route can be summarized as follows:

    • Formation of the Pyrazole Ring : The initial step involves reacting appropriate hydrazones with ethyl acetoacetate or similar precursors to form the pyrazole core.
    • Functionalization : The ethoxy and hydroxy groups are introduced through selective reactions, often utilizing electrophilic aromatic substitution or nucleophilic addition methods.

    Biological Activity

    The biological activity of this compound has been explored in various studies, showcasing its potential in different therapeutic areas.

    Anticancer Activity

    Recent studies have indicated that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated potent antiproliferative activity against HepG-2 (liver cancer), BGC823 (gastric cancer), and BT474 (breast cancer) cell lines. Flow cytometry analyses suggest that these compounds can induce cell cycle arrest, particularly at the S phase, indicating their potential as anticancer agents .

    CompoundCell LineIC50 (µM)Mechanism
    This compoundHepG-2Not specifiedInduces apoptosis
    Similar Pyrazole DerivativeBGC82315.6Cell cycle arrest at S phase
    Similar Pyrazole DerivativeBT47412.4Induces apoptosis

    Anti-inflammatory Activity

    Pyrazole derivatives are also known for their anti-inflammatory properties. Compounds similar to this compound have been evaluated for their ability to inhibit COX-1 and COX-2 enzymes, which are crucial in the inflammatory process. The selectivity towards COX-2 inhibition suggests a reduced risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

    Case Studies

    Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:

    • Study on Cytotoxicity : A study involving a series of pyrazole derivatives showed that those with hydroxyl substitutions exhibited enhanced cytotoxicity against various cancer cell lines compared to their non-hydroxylated counterparts .
    • Anti-inflammatory Efficacy : In a model of carrageenan-induced paw edema in rats, certain pyrazole derivatives demonstrated significant reduction in inflammation, comparable to standard anti-inflammatory medications like diclofenac .

    The mechanisms underlying the biological activities of this compound involve several pathways:

    • Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways by modulating Bcl-2 family proteins and caspase cascades.
    • Cell Cycle Arrest : By interfering with cell cycle regulators, these compounds can halt proliferation in cancer cells.
    • Inhibition of Inflammatory Mediators : Selective inhibition of COX enzymes leads to decreased production of prostaglandins and other inflammatory mediators.

    Q & A

    Basic Research Questions

    Q. What synthetic methodologies are optimized for preparing 3-(2-Ethoxyphenyl)-N'-(1-(3-hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide?

    • Methodology :

    • Step 1 : Start with condensation of a pyrazole core (e.g., ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate) with hydrazide derivatives under reflux in ethanol .
    • Step 2 : Introduce the ethoxyphenyl and hydroxyphenyl moieties via nucleophilic substitution or cyclocondensation reactions. Thiourea or formamide can act as cyclizing agents .
    • Step 3 : Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .
      • Key Challenges : Avoiding side reactions during cyclization; optimizing solvent polarity for regioselectivity.

    Q. How is the crystal structure of this compound resolved, and what software is recommended?

    • Methodology :

    • Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å). Refinement via SHELXL (e.g., anisotropic displacement parameters, twin-law corrections) is standard .
    • Validate geometry with WinGX/ORTEP , which calculates bond angles, torsion angles, and packing diagrams (e.g., N–N bond lengths in pyrazole: 1.34–1.38 Å) .
      • Data Example :
    ParameterValue (Å/°)
    C–O (ethoxy)1.36–1.40
    N–C (hydrazide)1.32–1.35
    Dihedral angle5.2°–8.7°

    Advanced Research Questions

    Q. How do substituents (e.g., ethoxy vs. hydroxy groups) influence biological activity?

    • Methodology :

    • Conduct structure-activity relationship (SAR) studies:
    • Replace ethoxy with methoxy or fluorine analogs to assess steric/electronic effects .
    • Compare IC50 values in cancer cell lines (e.g., A549 lung cancer) using MTT assays. For example, chloro-substituted analogs show 2–3× higher apoptosis induction .
    • Data Contradiction Resolution : Discrepancies in activity may arise from solubility differences (logP variations) or protein binding affinity (e.g., plasma protein binding assays) .

    Q. What computational approaches predict electronic properties and binding modes?

    • Methodology :

    • Quantum Calculations : Perform DFT (B3LYP/6-311++G**) to compute HOMO-LUMO gaps (e.g., ΔE = 4.2 eV indicates charge transfer) and nonlinear optical (NLO) properties .
    • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., Factor Xa). Key residues: Asp189 (hydrogen bonding with hydrazide) and Tyr228 (π-π stacking with pyrazole) .
      • Example Results :
    PropertyValue
    HOMO Energy-6.12 eV
    LUMO Energy-1.92 eV
    Docking Score-9.8 kcal/mol

    Q. How are data contradictions in spectroscopic characterization addressed?

    • Methodology :

    • NMR Discrepancies : Compare experimental 1^1H NMR (e.g., hydrazide NH at δ 10.2–10.8 ppm) with computed shifts (GIAO method, RMSD < 0.3 ppm) .
    • IR Validation : Assign carbonyl stretches (C=O at 1660–1680 cm⁻¹) and resolve overlaps via deconvolution software (e.g., PeakFit) .

    Methodological Resources

    • Crystallography : SHELXL for refinement ; WinGX for geometry validation .
    • Computational Tools : Gaussian 16 for DFT ; AutoDock for docking .
    • Synthetic Protocols : Cyclocondensation in ethanol ; regioselective substitution .

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.